molecular formula C11H10ClFN2OS B6244096 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide CAS No. 2411238-22-5

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide

Cat. No.: B6244096
CAS No.: 2411238-22-5
M. Wt: 272.7
InChI Key:
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Description

“2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . This compound has a linear formula of C9H6Cl2N2OS and a molecular weight of 261.131 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, exhibit a wide range of chemical reactions due to the active sites on the thiazole ring . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the properties of similar benzothiazole derivatives . For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is largely dependent on their structure-activity relationships . They have been found to exhibit anti-tubercular activity by inhibiting the target DprE1 .

Future Directions

The future directions in the research of benzothiazole derivatives, including “2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide”, involve the development of novel antibiotics to control resistance problems . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide involves the reaction of 2-chloroacetamide with 5-fluoro-1,3-benzothiazole-2-amine in the presence of a suitable reagent to form the intermediate product, which is then reacted with 2-bromoethylamine hydrobromide to yield the final product.", "Starting Materials": [ "2-chloroacetamide", "5-fluoro-1,3-benzothiazole-2-amine", "2-bromoethylamine hydrobromide" ], "Reaction": [ "Step 1: 2-chloroacetamide is reacted with 5-fluoro-1,3-benzothiazole-2-amine in the presence of a suitable reagent, such as triethylamine, in anhydrous DMF at room temperature for 24 hours to form the intermediate product.", "Step 2: The intermediate product is then purified and reacted with 2-bromoethylamine hydrobromide in the presence of a suitable base, such as potassium carbonate, in anhydrous DMF at 80°C for 12 hours to yield the final product.", "Step 3: The final product is then purified by column chromatography to obtain the pure compound." ] }

CAS No.

2411238-22-5

Molecular Formula

C11H10ClFN2OS

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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